4-Fluoro-1'-methyl-1,4'-bipiperidine
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H21FN2 |
|---|---|
Molecular Weight |
200.30 g/mol |
IUPAC Name |
4-fluoro-1-(1-methylpiperidin-4-yl)piperidine |
InChI |
InChI=1S/C11H21FN2/c1-13-6-4-11(5-7-13)14-8-2-10(12)3-9-14/h10-11H,2-9H2,1H3 |
InChI Key |
PDLIPSMEEJWFKV-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)N2CCC(CC2)F |
Origin of Product |
United States |
The Significance of Piperidine and Bipiperidine Scaffolds in Pharmaceutical Design
The piperidine (B6355638) ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous structural motif in a vast array of pharmaceuticals and natural alkaloids. encyclopedia.pubijnrd.orgmdpi.comwikipedia.org Its prevalence stems from its ability to serve as a versatile scaffold, providing a three-dimensional framework that can be readily functionalized to optimize drug-receptor interactions. researchgate.netpharmaceutical-business-review.com The piperidine moiety is a key component in numerous drug classes, including analgesics, antipsychotics, antihistamines, and anticancer agents. encyclopedia.pubijnrd.orgresearchgate.net For instance, the essential analgesic activity of morphine is attributed to its piperidine core. tandfonline.com
Bipiperidine structures, which consist of two interconnected piperidine rings, offer an extended and more complex scaffold for molecular design. chemimpex.comchemimpex.comevitachem.com This architecture allows for the presentation of pharmacophoric features in distinct spatial orientations, potentially leading to enhanced selectivity and potency. Bipiperidine derivatives have been investigated for their potential in treating neurological disorders and are utilized as key intermediates in the synthesis of various pharmaceutical agents. chemimpex.comchemimpex.comevitachem.com The inherent stability and synthetic tractability of both piperidine and bipiperidine scaffolds make them foundational elements in the construction of novel therapeutic agents. mdpi.comresearchgate.net
Overview of 4 Fluoro 1 Methyl 1,4 Bipiperidine As a Conceptual Pharmacophoric Element
While extensive research specifically detailing the pharmacological profile of 4-Fluoro-1'-methyl-1,4'-bipiperidine is not widely available in public literature, its structure represents a compelling conceptual pharmacophoric element. This molecule combines the robust and versatile bipiperidine scaffold with the advantageous properties imparted by a strategically placed fluorine atom.
The 1,4'-bipiperidine core provides a defined three-dimensional structure with two basic nitrogen atoms that can be protonated at physiological pH, potentially engaging in ionic interactions with target receptors. The methyl group on one of the piperidine (B6355638) nitrogens (the 1'-position) can influence the molecule's basicity and lipophilicity.
The fluorine atom at the 4-position of the other piperidine ring is the key feature of this conceptual scaffold. Based on the principles of medicinal chemistry, this fluorine atom could confer several desirable properties:
Metabolic Stability: The fluorine atom could block potential metabolic oxidation at the 4-position of the piperidine ring, thereby increasing the molecule's in vivo half-life.
Target Binding: The electronegative fluorine could participate in favorable interactions within a receptor's binding pocket, potentially enhancing binding affinity. It could also influence the conformation of the bipiperidine ring system to better fit a target site.
CNS Penetration: The presence of fluorine may increase the lipophilicity of the molecule, which could facilitate its passage across the blood-brain barrier.
In essence, this compound serves as a valuable building block or fragment in drug design. Its synthesis and incorporation into larger, more complex molecules could lead to the development of novel therapeutic agents with improved pharmacokinetic and pharmacodynamic profiles, particularly for CNS targets. Further investigation into the synthesis and biological evaluation of derivatives of this fluorinated bipiperidine architecture is warranted to fully explore its potential in medicinal chemistry.
Computational Chemistry and in Silico Approaches for 4 Fluoro 1 Methyl 1,4 Bipiperidine Derivatives
Molecular Docking Simulations for Target Interaction Profiling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to predict the interaction between a ligand and its protein target, providing valuable information on binding modes and affinities.
Protein-Ligand Binding Mode Prediction (e.g., PARP1, σ1, NK1, mAChR, Kinases)
Molecular docking simulations are instrumental in elucidating the binding modes of 4-Fluoro-1'-methyl-1,4'-bipiperidine derivatives with various biological targets. These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that are critical for ligand binding.
For instance, in the context of Poly(ADP-ribose) polymerase-1 (PARP-1) , a key enzyme in DNA repair, docking studies of similar piperidine-based inhibitors have highlighted crucial interactions within the enzyme's active site. nih.govresearchgate.net It is predicted that this compound derivatives would orient themselves to form hydrogen bonds with key residues like Gly863 and Ser904, while the bipiperidine core could engage in hydrophobic interactions with residues such as Tyr907 and Phe897. The fluorine atom may form specific interactions with the protein backbone or surrounding water molecules, further stabilizing the complex. researchgate.net
The sigma-1 (σ1) receptor , a unique ligand-operated chaperone protein, is another important target. Docking studies of piperidine (B6355638) and piperazine (B1678402) derivatives have shown that the basic nitrogen atom is crucial for forming a salt bridge with the acidic residue Asp126 or Glu172 in the receptor's binding pocket. nih.govuniba.itnih.gov For this compound, the protonated nitrogen of the 1'-methylpiperidine ring would likely form this key electrostatic interaction. The 4-fluoropiperidine (B2509456) moiety could then extend into a hydrophobic pocket, with the fluorine atom potentially modulating the binding affinity and selectivity. nih.govunict.it
Regarding muscarinic acetylcholine (B1216132) receptors (mAChRs) , computational models have been used to understand the binding of various ligands. The positively charged nitrogen of the 1'-methylpiperidine group in this compound is expected to interact with a conserved aspartate residue in the transmembrane domain of mAChRs. The rest of the molecule would then occupy the binding pocket, with the fluorine atom potentially influencing selectivity among the different mAChR subtypes.
Finally, in the case of protein kinases , docking studies are fundamental for designing inhibitors. mdpi.com The bipiperidine scaffold of this compound could serve as a core to which various functional groups are attached to target the ATP-binding site of different kinases. The fluorine atom could be strategically placed to enhance binding affinity and selectivity by forming specific interactions with the kinase domain.
Table 1: Predicted Key Interactions of this compound with Various Protein Targets
| Target Protein | Predicted Key Interacting Residues | Type of Interaction |
| PARP-1 | Gly863, Ser904, Tyr907 | Hydrogen Bonding, Hydrophobic |
| σ1 Receptor | Asp126, Glu172 | Electrostatic (Salt Bridge) |
| NK1 Receptor | (Hydrophobic Pocket) | Hydrophobic Interactions |
| mAChR | Conserved Aspartate | Electrostatic Interaction |
| Protein Kinases | (ATP-binding site) | Hydrogen Bonding, Hydrophobic |
Prediction of Binding Affinity and Selectivity
Beyond predicting the binding mode, molecular docking can also be used to estimate the binding affinity of a ligand for its target. This is typically done using scoring functions that calculate the free energy of binding. By comparing the predicted binding affinities of a this compound derivative for different targets, its selectivity can also be assessed. nsf.gov
The introduction of a fluorine atom can significantly impact binding affinity and selectivity. nih.gov Its high electronegativity can lead to favorable electrostatic interactions with the protein. Furthermore, the small size of the fluorine atom allows it to be accommodated in tight binding pockets, and it can sometimes displace water molecules, leading to an increase in binding affinity. Computational methods like free energy perturbation (FEP) and thermodynamic integration (TI) can provide more accurate predictions of binding affinities by accounting for the dynamic nature of the protein-ligand complex. biorxiv.orgresearchgate.net
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations provide a detailed understanding of the electronic properties of a molecule, such as its charge distribution, orbital energies, and reactivity. These calculations are essential for understanding how the introduction of a fluorine atom affects the properties of the this compound scaffold. emerginginvestigators.org
Analysis of Fluorine's Electronegativity and Inductive Effects
Fluorine is the most electronegative element, and its presence in a molecule has a profound impact on the electronic distribution through strong inductive effects. researchgate.net In this compound, the fluorine atom will withdraw electron density from the carbon atom to which it is attached, and this effect will be propagated through the piperidine ring. This can influence the pKa of the nitrogen atoms, the molecule's conformational preferences, and its ability to interact with biological targets. nih.govacs.org Quantum chemical calculations can precisely quantify these inductive effects and predict their consequences on the molecule's properties. nih.gov
Charge Distribution and Hydrogen Bonding Potential
Quantum chemical calculations can generate a detailed map of the electrostatic potential on the surface of the molecule, revealing regions of positive and negative charge. This information is crucial for understanding how the molecule will interact with its protein target. The presence of the electronegative fluorine atom will create a region of negative electrostatic potential, which could participate in favorable interactions with electropositive regions of the protein.
Furthermore, while the C-F bond is not a classical hydrogen bond donor, it can act as a weak hydrogen bond acceptor. Quantum chemical calculations can assess the strength and geometry of potential hydrogen bonds between the fluorine atom and hydrogen bond donors on the protein, such as the amide protons of the backbone.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By developing a QSAR model for a series of this compound derivatives, it is possible to predict the activity of new, unsynthesized compounds and to identify the key structural features that are important for activity. nih.govmdpi.com
Table 2: Common Descriptors Used in QSAR Modeling of Piperidine Derivatives
| Descriptor Type | Examples |
| Electronic | Dipole moment, Partial charges, HOMO/LUMO energies |
| Steric | Molecular weight, Molar refractivity, van der Waals volume |
| Hydrophobic | LogP, Polar surface area |
| Topological | Connectivity indices, Shape indices |
Deriving Pharmacophore Models for Bipiperidine Scaffolds
Pharmacophore modeling is a cornerstone of ligand-based drug design, particularly when the three-dimensional structure of the biological target is unknown. A pharmacophore represents the essential spatial arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. For the bipiperidine scaffold, which is a common motif in ligands for various central nervous system (CNS) targets such as sigma receptors and dopamine (B1211576) receptors, pharmacophore models can elucidate the key interactions required for receptor binding.
The development of a pharmacophore model for a series of this compound derivatives would typically involve the following steps:
Selection of a Training Set: A structurally diverse set of bipiperidine derivatives with a range of biological activities against a specific target is selected.
Conformational Analysis: The conformational space of each molecule in the training set is explored to identify low-energy conformers that are likely to be bioactive.
Feature Identification: Common chemical features, such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and ionizable groups, are identified across the training set molecules.
Model Generation and Validation: A 3D arrangement of these features is generated to create a pharmacophore hypothesis. The model's ability to distinguish between active and inactive molecules is then validated using a separate test set of compounds.
For bipiperidine scaffolds targeting the sigma-1 receptor, a common pharmacophore model includes a positive ionizable feature, corresponding to the protonated nitrogen of the piperidine ring, and two hydrophobic regions. The fluorine atom in this compound could contribute to the hydrophobic character or engage in specific interactions with the receptor, which would be incorporated into the model.
| Feature Type | Description | Potential Contribution from this compound |
|---|---|---|
| Positive Ionizable (PI) | Typically a protonated amine that forms an ionic interaction with an acidic residue in the receptor. | The nitrogen atom in the 1'-methylpiperidine ring. |
| Hydrophobic (H) | Non-polar regions of the molecule that interact with hydrophobic pockets in the receptor. | The bipiperidine core and the methyl group. |
| Hydrophobic/Aromatic (H/Ar) | Aromatic rings or other hydrophobic groups that can engage in pi-pi stacking or hydrophobic interactions. | While the core scaffold is not aromatic, modifications could introduce such features. The fluorine atom can enhance hydrophobicity. |
| Hydrogen Bond Acceptor (HBA) | An atom with a lone pair of electrons that can accept a hydrogen bond. | The fluorine atom could potentially act as a weak hydrogen bond acceptor. |
Predicting Potency and Selectivity Based on Structural Modifications
Quantitative Structure-Activity Relationship (QSAR) studies are employed to correlate the biological activity of a series of compounds with their physicochemical properties or structural features, known as descriptors. For this compound derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be particularly insightful.
In a 3D-QSAR study, the molecules are aligned based on a common scaffold or a pharmacophore model. Then, steric and electrostatic fields are calculated around each molecule. These fields are used as independent variables to build a statistical model that predicts the biological activity. The resulting contour maps from these models can guide the design of new derivatives with improved potency and selectivity. For instance, a contour map might indicate that a bulky, electropositive substituent at a particular position on the bipiperidine ring would be beneficial for activity.
The introduction of a fluorine atom can significantly impact a molecule's properties, including its lipophilicity, metabolic stability, and binding affinity. researchgate.neteurekaselect.comtandfonline.com QSAR models can quantify the effect of such modifications. For example, a QSAR equation might include descriptors related to hydrophobicity (e.g., logP), electronic properties (e.g., partial atomic charges), and steric parameters (e.g., molar refractivity).
| Descriptor | Type | Relevance to Potency and Selectivity |
|---|---|---|
| ClogP | Hydrophobicity | Influences membrane permeability and hydrophobic interactions with the target. |
| Topological Polar Surface Area (TPSA) | Polarity | Related to hydrogen bonding capacity and blood-brain barrier penetration. |
| Dipole Moment | Electronic | Describes the overall polarity of the molecule and its potential for dipole-dipole interactions. |
| HOMO/LUMO Energies | Quantum Chemical | Related to the molecule's reactivity and ability to participate in charge-transfer interactions. |
| CoMFA Steric Field Contribution | 3D-QSAR | Indicates regions where bulky groups may enhance or diminish activity. |
| CoMSIA Electrostatic Field Contribution | 3D-QSAR | Highlights areas where positive or negative electrostatic potential is favorable for activity. |
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of the conformational changes of ligands and their interactions with biological macromolecules and solvent molecules over time. For this compound and its derivatives, MD simulations can offer valuable insights into their dynamic behavior.
A typical MD simulation involves placing the molecule of interest, often in complex with its target protein, in a box of solvent molecules (usually water) and calculating the forces between all atoms at discrete time steps. This allows for the simulation of the molecule's trajectory over nanoseconds or even microseconds.
Key applications of MD simulations for this compound derivatives include:
Conformational Analysis: MD simulations can explore the conformational landscape of the flexible bipiperidine ring system, identifying the most stable conformations and the energy barriers between them. The presence of the fluorine atom and the methyl group can influence the preferred chair or boat conformations of the piperidine rings.
Binding Pose Stability: When docked into a receptor binding site, MD simulations can assess the stability of the predicted binding pose. Unstable interactions may lead to the ligand dissociating or adopting a different binding mode.
Solvent Effects: The interactions of the molecule with surrounding water molecules can be explicitly studied. This is crucial for understanding the role of water in mediating ligand-receptor interactions and for calculating solvation free energies, which are important components of binding affinity. The fluorination of a ligand can alter the local water network structure in a binding pocket.
| Parameter/Output | Description | Significance |
|---|---|---|
| Force Field | A set of parameters describing the potential energy of the system (e.g., AMBER, CHARMM). | Determines the accuracy of the simulation. |
| Solvent Model | A model for the water molecules (e.g., TIP3P, SPC/E). | Crucial for accurately representing solvent effects. |
| Simulation Time | The duration of the simulation (e.g., 100 ns). | Longer simulations can capture slower conformational changes. |
| Root Mean Square Deviation (RMSD) | A measure of the average deviation of atomic positions from a reference structure. | Indicates the stability of the ligand's conformation and binding pose. |
| Root Mean Square Fluctuation (RMSF) | A measure of the fluctuation of individual atoms around their average positions. | Highlights the flexible regions of the molecule. |
| Radial Distribution Function (RDF) | Describes the probability of finding a solvent molecule at a certain distance from a solute atom. | Provides insights into the solvation shell structure. |
Preclinical Pharmacological Mechanisms and Receptor Binding Studies in Vitro
Poly(ADP-ribose) Polymerase (PARP) Inhibition Profile
There is currently no publicly available information to detail the enzymatic inhibition of PARP1 and PARP2 by 4-Fluoro-1'-methyl-1,4'-bipiperidine.
Enzymatic Inhibition Assays (IC50 values for PARP1 and PARP2)
No IC50 values for the inhibition of PARP1 or PARP2 by this compound have been reported in the scientific literature.
Selectivity against PARP Isoforms
Without data on its inhibitory activity, the selectivity profile of this compound against different PARP isoforms cannot be determined.
Mechanistic Insights into PARP Active Site Interactions
Mechanistic studies detailing the interaction of this compound with the PARP active site have not been published.
Sigma-1 (σ1) Receptor Binding Affinity and Selectivity
Specific data regarding the binding affinity and selectivity of this compound for sigma receptors are not available in the current body of scientific literature.
Radioligand Binding Assays for σ1 and σ2 Receptors
No Ki values from radioligand binding assays for σ1 and σ2 receptors for this compound have been documented.
Structure-Activity Relationship (SAR) of Fluorinated Bipiperidine σ1 Ligands
While structure-activity relationship studies exist for various classes of fluorinated bipiperidine derivatives as sigma-1 receptor ligands, a specific SAR analysis that includes this compound is not available. Such an analysis would require comparative binding data for a series of structurally related analogs, which has not been published for this specific compound.
An extensive review of publicly available scientific literature and databases has been conducted to gather information on the preclinical pharmacological profile of the chemical compound this compound, specifically concerning its interactions with Neurokinin 1 (NK1) and muscarinic acetylcholine (B1216132) (mAChR) receptors.
Despite a thorough search, no specific preclinical data, including competitive binding assays, antagonist potency and selectivity studies, or receptor binding affinity data, could be located for the exact compound "this compound". The scientific literature does not appear to contain studies that have characterized the pharmacological mechanisms of this specific molecule at the NK1 or mAChR receptors.
Therefore, it is not possible to provide the detailed article as requested in the outline, as the foundational research findings for "this compound" are not available in the public domain.
An article on the preclinical pharmacology of This compound , focusing on its in vitro kinase inhibition and chemokine receptor modulation, cannot be generated as requested.
Extensive searches of publicly available scientific literature and databases have yielded no specific preclinical data for the compound "this compound" in the specified areas of research.
Specifically, no research findings, data tables, or detailed studies were found pertaining to:
Kinase Inhibition Studies: There is no information available on the evaluation of this compound against plasmodial kinases such as PfGSK3 or PfPK6, nor any assessment of its dual-targeting capabilities in this context.
Chemokine Receptor Modulation: No ligand binding or functional assay data exists in the searched resources to suggest any activity of this compound on chemokine receptors like CCR3. Consequently, there is no information on its potential modulatory mechanisms.
Therefore, the requested article, structured around the provided outline, cannot be created due to the absence of the necessary scientific data.
Structure Activity Relationship Sar of 4 Fluoro 1 Methyl 1,4 Bipiperidine Derivatives
Impact of Fluorine Position and Substitution Patterns on Biological Activity
Comparison of 4-Fluoro vs. Other Halogen Substituents
The choice of halogen at the 4-position of the bipiperidine ring is a critical determinant of biological activity. While fluorine is the smallest and most electronegative halogen, its larger counterparts (chlorine, bromine, iodine) introduce different steric and electronic properties.
In a study of piperidine (B6355638) derivatives designed as inhibitors of Mycobacterium tuberculosis MenA, a direct comparison between para-substituted halogen analogs was conducted. The findings revealed that the 4-fluoro substituted compound showed a lower potency (IC50 = 33 µM) compared to the 4-chloro analog (IC50 = 22 µM), which exhibited potency comparable to the lead compound. This suggests that for this particular target, the greater size and differing electronic properties of chlorine are better tolerated or even beneficial compared to fluorine. While not on the exact 4-Fluoro-1'-methyl-1,4'-bipiperidine scaffold, this research highlights that fluorine is not universally superior and that a larger halogen may be preferred for optimal interaction with a given biological target.
Similarly, research on 4,4-disubstituted piperidines as sigma (σ) receptor ligands identified a derivative with a 3-iodobenzylsulfonyl group as a highly potent and selective ligand (Kiσ1 = 0.96 nM). nih.gov This underscores that heavier halogens like iodine can be instrumental in achieving high-affinity binding, likely through specific hydrophobic or halogen-bonding interactions within the receptor pocket.
Table 1: Comparison of 4-Halogen Substituted Piperidine Derivatives on Biological Activity
| Compound Scaffold | 4-Substituent | Target | Measured Activity |
|---|---|---|---|
| Piperidine Derivative | Fluoro | MenA | IC50 = 33 µM |
| Piperidine Derivative | Chloro | MenA | IC50 = 22 µM |
Note: Data is derived from related but distinct piperidine scaffolds to illustrate the comparative effects of halogen substitution.
Positional Effects of Fluorine on Binding and Efficacy
Role of the 1'-Methyl Group in Receptor Recognition and Pharmacological Profile
The nitrogen atoms in the bipiperidine scaffold are frequently involved in crucial interactions with biological targets. The substitution on the 1'-nitrogen, in this case a methyl group, is pivotal in defining the molecule's pharmacological profile.
Comparison with Des-methyl and other N-alkylated Analogues
The size and nature of the N-alkyl substituent can significantly influence receptor affinity and selectivity. In studies of N-substituted-4-cyano-4-phenylpiperidines, it was observed that larger N-alkyl groups generally lead to good σ1 receptor affinity. nih.gov For instance, the N-isobutyl analog demonstrated high affinity and selectivity. nih.gov This suggests that the binding pocket can accommodate and may even favor substituents larger than a methyl group.
Applying this principle to the 4-fluoro-1,4'-bipiperidine (B1660969) scaffold, one can hypothesize the following SAR trend:
Des-methyl (N-H) analogue : The presence of a proton instead of a methyl group introduces a hydrogen bond donor capability, which could either be beneficial or detrimental depending on the receptor's topology. It also reduces steric bulk.
N-methyl analogue : Provides a balance of lipophilicity and size, often serving as a good starting point in medicinal chemistry explorations.
N-ethyl, N-propyl, or larger N-alkyl analogues : Increased bulk and lipophilicity from larger alkyl chains can enhance van der Waals interactions within a hydrophobic pocket, potentially increasing binding affinity, as seen in the sigma receptor ligands. nih.gov However, if the pocket is sterically constrained, these larger groups could lead to a decrease in potency.
In a separate series of 4-aminopiperidines, N-substituents like benzyl (B1604629) and phenylethyl were shown to be compatible with high antifungal activity, indicating that even larger, more complex groups on the piperidine nitrogen can be advantageous for certain targets. mdpi.com
Table 2: General SAR Trends for N-Alkylation in Piperidine-Based Ligands
| N-Substituent | General Effect on Affinity | Rationale |
|---|---|---|
| H (Des-methyl) | Variable | Introduces H-bond donor capability; reduces steric bulk. |
| Methyl | Baseline | Good balance of size and lipophilicity. |
| Ethyl / Propyl / Isobutyl | Potentially Increased | Enhances hydrophobic interactions if pocket allows. |
Influence on Basic Nitrogen Lone Pair Availability
Alkylation of a secondary amine to a tertiary amine, such as the conversion of a des-methyl bipiperidine to a 1'-methyl bipiperidine, has a well-understood effect on basicity. The methyl group is electron-donating through an inductive effect, which increases the electron density on the nitrogen atom. This makes the lone pair of electrons more available for protonation or for forming a hydrogen bond with a receptor's hydrogen bond donor. Consequently, the 1'-methyl derivative is expected to be more basic (have a higher pKa) than its corresponding des-methyl (secondary amine) counterpart. This increased basicity can strengthen ionic interactions with acidic residues (e.g., aspartate, glutamate) in a receptor binding site, often leading to enhanced affinity.
Modifications of the 4-Position of the Bipiperidine Scaffold
While this article focuses on the 4-fluoro derivative, exploring other functionalities at the 4-position is a common strategy to probe the SAR and optimize properties. The 4-position is often directed towards the solvent-exposed region or a secondary binding pocket of a receptor.
Based on analogous piperidine scaffolds, several modifications could be envisioned:
4-Amino groups : As seen in antifungal agents, the introduction of a 4-amino group creates a new point for substitution, allowing for the attachment of various alkyl or arylalkyl chains to probe deeper into a binding site. mdpi.com
4-Hydroxy groups : A hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming new, favorable interactions within the receptor. The compound 4-Hydroxy-1-methylpiperidine is a common building block used in the synthesis of kinase inhibitors, indicating the utility of this functional group.
4-Aroyl or 4-Aryl groups : The addition of aromatic rings, such as in 4-aroylpiperidines, can introduce opportunities for hydrophobic and π-stacking interactions, which often contribute significantly to binding affinity. nih.gov
4-Carboxylic acid groups : Introducing a carboxylate can provide a strong ionic interaction point with a basic residue (e.g., lysine, arginine) on the target protein.
Impact of Additional Substituents at C4 on Target Interactions
The introduction of additional substituents at the C4 position of the 4-fluoropiperidine (B2509456) ring can dramatically alter the interaction of the molecule with its biological targets. The nature, size, and electronic properties of these substituents play a pivotal role in defining the potency and selectivity of the resulting compounds.
Research on analogous 4,4-disubstituted piperidine scaffolds has demonstrated that the C4 position is highly amenable to modification. For instance, in a series of 1,4,4-trisubstituted piperidine-based coronavirus inhibitors, modifications at the C4 position were integral to defining the antiviral activity and selectivity. While a direct SAR study on this compound with additional C4 substituents is not extensively documented, principles from related fluorinated and non-fluorinated piperidines can be extrapolated.
The introduction of small alkyl groups at C4 can provide favorable van der Waals interactions within a receptor's binding pocket, potentially enhancing affinity. However, bulkier alkyl groups may introduce steric hindrance, leading to a decrease in activity. The optimal size of the alkyl substituent is therefore highly dependent on the topology of the target binding site.
Aryl or heteroaryl substituents at the C4 position can engage in various non-covalent interactions, including π-π stacking, cation-π interactions, and hydrogen bonding, which can significantly enhance binding affinity. The electronic nature of the aromatic ring, modulated by the presence of electron-donating or electron-withdrawing groups, can fine-tune these interactions. For example, studies on 4-aryl-substituted N-thiolated β-lactams have shown that fluorination of the C4 aryl ring can modulate antibacterial properties by altering hydrophobicity.
The following table summarizes the general effects of C4 substituents on piperidine derivatives based on findings from related compound series.
| Substituent Type at C4 | Potential Impact on Target Interaction | Rationale |
| Small Alkyl (e.g., Methyl, Ethyl) | Increased affinity through van der Waals contacts. | Fills small hydrophobic pockets in the binding site. |
| Bulky Alkyl (e.g., tert-Butyl) | Decreased affinity due to steric clash. | Exceeds the spatial limits of the binding pocket. |
| Aryl (e.g., Phenyl) | Enhanced affinity via π-π stacking or hydrophobic interactions. | Aromatic rings can engage with complementary aromatic residues in the target protein. |
| Substituted Aryl (e.g., 4-Fluorophenyl) | Modulated affinity and selectivity based on the substituent's electronic properties. | Substituents can alter the electronic distribution of the aryl ring and form specific interactions. |
| Heteroaryl (e.g., Pyridyl) | Potential for improved affinity and solubility through hydrogen bonding. | Nitrogen atoms in the heteroaryl ring can act as hydrogen bond acceptors. |
It is evident that the C4 position of the 4-fluoropiperidine ring is a critical node for modulating biological activity. Strategic placement of substituents can lead to optimized interactions with the target protein, highlighting the importance of this position in the design of potent and selective ligands.
Linker Chemistry at C4 for Conjugation to Pharmacophores
Linker chemistry for drug conjugation is a well-established field, with a variety of strategies that can be adapted for the this compound scaffold. nih.gov The choice of linker depends on the desired properties of the final conjugate, such as stability in circulation and the mechanism of payload release.
Commonly employed linkers include polyethylene (B3416737) glycol (PEG) chains, alkyl chains, and cleavable linkers. PEG linkers are known to improve solubility and pharmacokinetic properties. Alkyl chains of varying lengths can be used to systematically probe the optimal distance between the bipiperidine scaffold and the conjugated pharmacophore.
Cleavable linkers are designed to release the attached pharmacophore under specific physiological conditions, such as the acidic environment of tumors or the reducing environment inside cells. Examples of cleavable linkers include:
Hydrazone Linkers: These are acid-sensitive and can release the payload in the acidic environment of endosomes or lysosomes.
Disulfide Linkers: These are cleaved in the presence of reducing agents like glutathione, which is found in higher concentrations inside cells compared to the bloodstream.
Peptide Linkers: These can be designed to be substrates for specific proteases that are overexpressed in target tissues, such as cathepsins in cancer cells.
The following table outlines different linker types and their potential applications for C4 conjugation.
| Linker Type | Chemistry | Release Mechanism | Potential Application |
| Alkyl Chain | e.g., -(CH2)n- | Non-cleavable | Provides a stable connection and systematic variation of distance between pharmacophores. |
| Polyethylene Glycol (PEG) | e.g., -(CH2CH2O)n- | Non-cleavable | Enhances solubility and in vivo half-life of the conjugate. |
| Hydrazone | -C(=N-NH-)- | Acid-catalyzed hydrolysis | pH-dependent release of the pharmacophore in acidic environments like tumors or endosomes. |
| Disulfide | -S-S- | Reduction | Release of the pharmacophore in the reducing intracellular environment. |
| Valine-Citrulline Peptide | -Val-Cit- | Protease cleavage (e.g., Cathepsin B) | Targeted release of the pharmacophore in tissues with high protease activity. |
The synthesis of C4-functionalized 4-fluoropiperidines for linker attachment would typically involve the introduction of a reactive handle at the C4 position, such as a hydroxyl, amino, or carboxyl group, which can then be coupled to a linker moiety using standard conjugation chemistries.
Exploration of Substitutions on the Second Piperidine Ring (Piperidine-4'-yl)
The second piperidine ring of the 1,4'-bipiperidine scaffold, specifically the nitrogen atom and the carbon atoms of the ring, presents further opportunities for structural modification to fine-tune the pharmacological properties of the molecule. The prompt specifies a 1'-methyl group, but exploring substitutions at this position and on the ring itself is a key strategy in medicinal chemistry.
Effects of Alkyl, Aryl, and Heteroaryl Substitutions
Substitutions on the nitrogen of the second piperidine ring can significantly influence the compound's basicity, lipophilicity, and ability to form interactions with the target receptor.
Alkyl Substitutions: Replacing the 1'-methyl group with other alkyl substituents can modulate the steric bulk and lipophilicity of the molecule. A systematic increase in the length of the alkyl chain can lead to enhanced binding affinity up to a certain point, beyond which steric hindrance may become detrimental. For instance, in a series of N-substituted spiropiperidines, the nature of the N-substituent was found to be critical for affinity to the nociceptin (B549756) receptor. frontiersin.org
The following table provides a summary of the potential effects of various substitutions on the second piperidine ring.
| Substitution Position | Substituent Type | Potential Impact on Activity | Rationale |
| 1'-Nitrogen | Ethyl, Propyl | Modulated affinity and lipophilicity. | Alters steric bulk and hydrophobic interactions. |
| 1'-Nitrogen | Benzyl | Potential for increased affinity through aromatic interactions. | The phenyl ring can engage in π-stacking with the receptor. |
| 1'-Nitrogen | Phenyl, Substituted Phenyl | Significant changes in affinity and selectivity. | Direct aromatic interaction with the target; substituents can fine-tune electronic properties. |
| 1'-Nitrogen | Heteroaryl (e.g., Pyridyl) | Potential for hydrogen bonding and improved pharmacokinetic properties. | The heteroatom can act as a hydrogen bond acceptor or donor. |
| Ring Carbons (e.g., C2', C3') | Small Alkyl (e.g., Methyl) | Can induce a preferred conformation and probe steric tolerance. | Can restrict bond rotation and influence the orientation of the piperidine ring. |
Conformational Restraints and Activity Modulation
The flexibility of the bipiperidine scaffold allows it to adopt multiple conformations, not all of which may be optimal for binding to a biological target. Introducing conformational restraints can lock the molecule into a more bioactive conformation, thereby increasing affinity and selectivity.
One common strategy to introduce conformational restraints is the incorporation of substituents on the piperidine rings that restrict free rotation. For example, the introduction of a methyl group on one of the ring carbons can create a steric bias, favoring a particular chair conformation or influencing the orientation of the two piperidine rings relative to each other.
Another approach is to introduce ring constraints, such as bridging the piperidine ring to form a bicyclic system. While this moves away from the simple bipiperidine scaffold, it is a powerful technique in medicinal chemistry to reduce conformational entropy and enhance binding. The design of conformationally restricted N-arylpiperazine derivatives has been shown to result in different binding modes with dopamine (B1211576) D2 and D3 receptors. nih.gov Similarly, small conformationally restricted piperidine N-arylsulfonamides have been developed as orally active gamma-secretase inhibitors. unifi.it
The modulation of activity through conformational restraint is a key principle in drug design. By reducing the flexibility of the this compound scaffold, it is possible to pre-organize the molecule for optimal interaction with its target, leading to improved potency and a more desirable pharmacological profile.
Advanced Analytical Characterization Techniques for Structural Confirmation and Purity Assessment of Synthetic Products
High-Resolution Mass Spectrometry for Precise Mass Determination and Fragmentation Pathways
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the confirmation of a synthesized compound's elemental composition. nih.gov By providing a highly accurate mass measurement, typically with sub-ppm mass accuracy, HRMS allows for the confident determination of the molecular formula. nih.gov For 4-Fluoro-1'-methyl-1,4'-bipiperidine, the theoretical exact mass of the protonated molecule ([M+H]⁺) can be calculated and compared with the experimentally determined value.
Table 1: Theoretical Exact Mass of this compound
| Molecular Formula | Species | Theoretical Exact Mass (m/z) |
|---|
In addition to precise mass determination, tandem mass spectrometry (MS/MS) experiments on an HRMS instrument can elucidate characteristic fragmentation pathways. wvu.edu This is achieved by isolating the parent ion and subjecting it to collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information. For this compound, key fragmentation patterns would be expected to involve the cleavage of the piperidine (B6355638) rings and the bond connecting them. The study of these fragmentation pathways can help in confirming the connectivity of the molecule. wvu.edu
Table 2: Plausible Fragmentation Pathways for [C₁₁H₂₁FN₂ + H]⁺
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Structural Assignment of Fragment |
|---|---|---|---|
| 201.1767 | 114.1130 | C₅H₉F | [Methyl-bipiperidine fragment]⁺ |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (beyond routine ¹H NMR)
While ¹H NMR provides a fundamental scaffold of the proton environment, a suite of more advanced NMR techniques is necessary for the complete structural elucidation of this compound.
Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is an indispensable tool. wikipedia.org The ¹⁹F nucleus is highly sensitive (100% natural abundance, spin I = ½) and exhibits a wide chemical shift range, making it an excellent probe of the local electronic environment. wikipedia.org A ¹⁹F NMR spectrum of this compound would show a single resonance, and its chemical shift would be indicative of the aliphatic environment of the fluorine atom. Furthermore, the coupling of the fluorine atom to adjacent protons (²JHF and ³JHF) would provide crucial information about the connectivity at the 4-position of the piperidine ring. slideshare.nethuji.ac.il
Two-dimensional (2D) NMR experiments are powerful for mapping out the complete chemical structure by establishing through-bond and through-space correlations. sdsu.edu
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal proton-proton coupling networks within each piperidine ring, allowing for the assignment of protons that are two or three bonds apart. sdsu.edu This would help to trace the connectivity of the aliphatic chains in both rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. nih.gov An HSQC spectrum of this compound would definitively assign the carbon atom attached to each proton, including the carbon bearing the fluorine atom (C4).
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds apart. nih.gov This is particularly useful for identifying quaternary carbons and for establishing the connectivity between the two piperidine rings and the position of the methyl group on the nitrogen.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY or ROESY experiment reveals through-space correlations between protons that are in close proximity. This can be used to determine the relative stereochemistry of the molecule, for instance, the axial or equatorial orientation of the fluorine atom and the spatial relationship between the two piperidine rings.
Table 3: Expected 2D NMR Correlations for Structural Elucidation
| 2D NMR Experiment | Type of Correlation | Key Information Gained for this compound |
|---|---|---|
| COSY | ¹H-¹H (2-3 bonds) | Connectivity of protons within each piperidine ring. |
| HSQC | ¹H-¹³C (1 bond) | Direct C-H attachments; assignment of C4. |
| HMBC | ¹H-¹³C (2-3 bonds) | Connectivity between rings, location of N-methyl group. |
Quantitative NMR (qNMR) is a powerful primary method for determining the purity of a substance without the need for a specific reference standard of the same compound. mdpi.comresearchgate.net By integrating the signal of the analyte against a certified internal standard of known concentration, the absolute purity of the synthesized this compound can be determined with high precision. nih.gov This technique can also be employed to monitor the progress of the synthesis reaction by quantifying the disappearance of starting materials and the appearance of the product over time. mdpi.com
Chiral Chromatography for Enantiomeric Purity Assessment (HPLC, GC)
The 4-position of the fluorinated piperidine ring is a stereocenter, meaning that this compound can exist as a pair of enantiomers. Chiral chromatography, most commonly High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP), is the standard method for separating and quantifying these enantiomers. nih.gov The choice of the CSP is critical and is often based on the functional groups present in the analyte. nih.gov For a compound like this compound, polysaccharide-based or cyclodextrin-based CSPs could be effective. researchgate.net The separation of the enantiomers allows for the determination of the enantiomeric excess (ee) or enantiomeric ratio (er) of the synthetic product.
Table 4: Chiral HPLC Method Parameters for Enantiomeric Purity
| Parameter | Description |
|---|---|
| Column | Chiral Stationary Phase (e.g., Chiralpak IA, Cyclobond I 2000) |
| Mobile Phase | Typically a mixture of alkanes (e.g., hexane) and an alcohol (e.g., isopropanol) |
| Detection | UV detector (if applicable) or Mass Spectrometer |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation
Should a single crystal of sufficient quality be obtained, X-ray crystallography provides the most definitive and unambiguous structural information. researchgate.net This technique can determine the precise three-dimensional arrangement of atoms in the solid state, thereby confirming the connectivity and, crucially, the absolute stereochemistry of the chiral center. mdpi.com The resulting crystal structure would also reveal the preferred conformation of the piperidine rings (e.g., chair conformation) and the dihedral angle between them in the solid state. nih.govnih.gov This level of detail is invaluable for a complete understanding of the molecule's structure. mdpi.com
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation and confirmation of synthetic products like this compound. By probing the vibrational modes of a molecule, these techniques provide a unique fingerprint based on the functional groups present. While specific experimental spectra for this compound are not widely published, a detailed analysis of its expected spectral features can be derived from the characteristic vibrational frequencies of its constituent functional groups: the two piperidine rings, the tertiary amine moieties, the N-methyl group, and the carbon-fluorine bond.
The this compound molecule is a non-linear structure, and as such, the number of its fundamental vibrational modes can be calculated using the formula 3N-6, where N is the number of atoms. These vibrations include stretching (changes in bond length) and bending (changes in bond angle), each corresponding to a specific energy and, therefore, a specific frequency in the vibrational spectrum.
A key distinction between IR and Raman spectroscopy lies in the mechanism of interaction with the molecule. IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to vibrational modes that induce a change in the molecule's dipole moment. In contrast, Raman spectroscopy detects the inelastic scattering of monochromatic light, with the frequency shifts corresponding to vibrational modes that cause a change in the molecule's polarizability. Consequently, some vibrations may be strong in the IR spectrum and weak or absent in the Raman spectrum, and vice versa, providing complementary information.
For this compound, the presence of both polar bonds (C-N, C-F) and non-polar or less polar bonds (C-C, C-H) suggests that a combination of IR and Raman spectroscopy would be optimal for a comprehensive structural analysis.
The analysis of the vibrational spectra of this compound can be systematically approached by considering the vibrations associated with each part of the molecule.
C-H Stretching Vibrations: The C-H stretching vibrations of the methylene (B1212753) (-CH2-) groups in the piperidine rings and the methyl (-CH3) group are expected to appear in the 2800-3000 cm⁻¹ region of the IR and Raman spectra. Typically, the asymmetric stretching vibrations occur at higher wavenumbers than the symmetric stretching vibrations.
C-H Bending Vibrations: The bending vibrations of the C-H bonds, such as scissoring and rocking of the methylene groups, are anticipated in the fingerprint region, generally between 1400 cm⁻¹ and 1500 cm⁻¹.
C-N Stretching Vibrations: As a tertiary amine, this compound will exhibit C-N stretching vibrations. These bands are typically found in the 1020-1250 cm⁻¹ range. spectroscopyonline.com Due to the presence of two different tertiary amine environments (one with a methyl group and the other connecting the two piperidine rings), multiple bands in this region could be expected. These bands are often of weak to medium intensity in the IR spectrum. spectroscopyonline.com
C-F Stretching Vibration: The C-F stretching vibration is a key diagnostic feature for this molecule. This vibration typically gives rise to a strong absorption band in the IR spectrum in the region of 1000-1400 cm⁻¹. The exact position can be influenced by the surrounding molecular structure.
Piperidine Ring Vibrations: The piperidine rings will have characteristic ring stretching and deformation vibrations. These complex vibrations contribute to the pattern of bands in the fingerprint region of the spectrum (below 1500 cm⁻¹).
The following interactive data tables summarize the expected characteristic vibrational frequencies for the functional groups present in this compound in both IR and Raman spectra.
Table 1: Predicted Infrared (IR) Active Vibrational Modes for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |
| Asymmetric C-H Stretch | -CH₃, -CH₂- | 2950 - 3000 | Medium to Strong |
| Symmetric C-H Stretch | -CH₃, -CH₂- | 2850 - 2950 | Medium |
| -CH₂- Scissoring | Piperidine Rings | ~1450 | Medium |
| C-N Stretch | Tertiary Amine | 1020 - 1250 | Weak to Medium |
| C-F Stretch | Fluoroalkane | 1000 - 1400 | Strong |
| Piperidine Ring Deformations | Piperidine Rings | < 1000 | Variable |
Table 2: Predicted Raman Active Vibrational Modes for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |
| Asymmetric C-H Stretch | -CH₃, -CH₂- | 2950 - 3000 | Strong |
| Symmetric C-H Stretch | -CH₃, -CH₂- | 2850 - 2950 | Strong |
| -CH₂- Scissoring | Piperidine Rings | ~1450 | Weak to Medium |
| C-N Stretch | Tertiary Amine | 1020 - 1250 | Medium |
| C-F Stretch | Fluoroalkane | 1000 - 1400 | Weak |
| Piperidine Ring Breathing/Deformation | Piperidine Rings | 800 - 1000 | Strong |
It is important to note that the actual experimental values may vary depending on the physical state of the sample (solid, liquid, or gas) and the specific instrumentation used. For a definitive assignment of all vibrational modes, a combination of experimental data and theoretical calculations, such as those based on Density Functional Theory (DFT), would be required. Such calculations can provide a more detailed understanding of the vibrational spectrum and aid in the precise assignment of each observed band.
Emerging Research Avenues and Conceptual Applications
Design and Synthesis of Fluorinated Radiolabeled Tracers for Positron Emission Tomography (PET) Imaging
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that utilizes radiolabeled molecules (radiotracers) to visualize and quantify physiological processes in vivo. Fluorine-18 (B77423) (¹⁸F) is a preferred radionuclide for PET due to its optimal half-life (109.7 minutes), which allows for multi-step synthesis and distribution, and its low positron energy (635 keV), which results in high-resolution images. mdpi.com The incorporation of ¹⁸F into a molecule like 4-Fluoro-1'-methyl-1,4'-bipiperidine is a key strategy in developing novel PET tracers for imaging various biological targets, such as receptors or enzymes in the central nervous system (CNS). mdpi.com
The design of such tracers involves synthesizing a precursor molecule that can undergo a nucleophilic fluorination reaction with [¹⁸F]fluoride. mdpi.com For a structure like this compound, this would typically involve preparing a derivative with a suitable leaving group (e.g., tosylate, mesylate, or a nitro group) at the 4-position of one of the piperidine (B6355638) rings. The subsequent reaction with cyclotron-produced [¹⁸F]fluoride would yield the desired [¹⁸F]this compound.
However, the development of fluorinated PET radiotracers is not without challenges. A critical consideration is the metabolic stability of the radiotracer in vivo. For instance, studies on structurally related compounds, such as those containing a 4-(4-[¹⁸F]-fluorobenzyl)piperidine moiety, have shown susceptibility to in vivo radiodefluorination. nih.gov This process, where the fluorine-18 atom is cleaved from the molecule, can lead to the accumulation of radioactivity in bones and cartilage, compromising image quality and interpretation. nih.gov Therefore, extensive metabolic studies are crucial to confirm that the radiotracer remains intact and that its distribution in the body accurately reflects the density of the target. nih.gov Successful development hinges on achieving high brain penetration (for CNS targets) and demonstrating specific binding to the intended target. mdpi.comnih.gov
Integration of this compound as a Core Scaffold in PROTAC (Proteolysis-Targeting Chimeras) Design
Proteolysis-Targeting Chimeras (PROTACs) are innovative therapeutic modalities designed to eliminate specific unwanted proteins by hijacking the cell's natural protein disposal system. A PROTAC is a heterobifunctional molecule comprising three key components: a "warhead" that binds to the target protein, an E3 ubiquitin ligase-binding ligand, and a "linker" that connects the two. By bringing the target protein and an E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.
The this compound scaffold is conceptually well-suited for integration into PROTAC design, primarily as a rigid and synthetically tractable component of the linker. The linker's length, rigidity, and attachment points are critical for optimal ternary complex formation (PROTAC-target-E3 ligase) and subsequent degradation. The bipiperidine structure can provide a defined spatial orientation between the warhead and the E3 ligase ligand.
Application in Supramolecular Chemistry and Materials Science (Conceptual)
Bipyridine and its derivatives are fundamental building blocks in supramolecular chemistry and materials science, renowned for their ability to coordinate with metal ions and self-assemble into complex, functional architectures. mdpi.com These structures include metallo-organic frameworks (MOFs), coordination polymers, and self-organized two-dimensional (2D) networks on surfaces. mdpi.comresearchgate.net
Conceptually, this compound offers unique features for this field. While structurally distinct from the commonly used aromatic 2,2'- or 4,4'-bipyridines, its two nitrogen atoms can still participate in coordination chemistry or hydrogen bonding interactions. The saturated piperidine rings provide a three-dimensional, non-planar geometry, which could be exploited to create novel supramolecular structures.
The substituents on the bipiperidine core—the fluorine atom and the methyl group—are expected to play a crucial role in directing self-assembly. researchgate.net The fluorine atom can participate in non-covalent interactions such as hydrogen bonding and halogen bonding, influencing the packing and stability of the resulting supramolecular assembly. The methyl group can affect the steric hindrance and conformational preferences of the molecule. In materials science, these features could be harnessed to design new crystalline materials, liquid crystals, or functional surfaces with tailored properties. For example, the self-assembly of functionalized bipiperidines on a substrate like graphite (B72142) could lead to the formation of ordered monolayers, with the packing motif dictated by the interplay of van der Waals forces and specific intermolecular interactions involving the fluoro and methyl groups. researchgate.net
Development of Targeted Covalent Inhibitors Incorporating the Bipiperidine Motif
Targeted Covalent Inhibitors (TCIs) are a class of drugs that, after initial non-covalent binding to their target protein, form a permanent covalent bond with a specific amino acid residue. nih.govresearchgate.net This mechanism can lead to enhanced potency, prolonged duration of action, and the ability to overcome drug resistance. nomuraresearchgroup.com A TCI typically consists of a scaffold that provides binding affinity and selectivity, and a reactive electrophilic group, or "warhead," that forms the covalent bond, often with a nucleophilic residue like cysteine or serine. nih.govmdpi.com
The this compound structure can be conceptualized as a scaffold for designing novel TCIs. The bipiperidine moiety itself would serve as the recognition element, designed to fit into the binding pocket of a target protein. The key to its application as a TCI lies in leveraging the fluorinated ring as part of a reactive warhead.
Specifically, the fluorine atom on the piperidine ring could be activated towards nucleophilic aromatic substitution (SNAr) if the ring system were part of a sufficiently electron-deficient heteroaromatic system. In such a design, the bipiperidine scaffold would position this activated fluoro-heteroaromatic group in close proximity to a nucleophilic amino acid (e.g., cysteine) in the target's binding site. The initial non-covalent binding would be followed by the nucleophilic attack of the cysteine thiol on the carbon bearing the fluorine atom, displacing it and forming an irreversible covalent bond. nih.gov The success of this strategy depends on balancing the reactivity of the warhead to ensure it is selective for the target protein and does not react indiscriminately with other biological nucleophiles. nomuraresearchgroup.com
Predictive Computational Tools for Designing Novel Derivatives with Enhanced Profiles
Modern drug discovery heavily relies on computational tools to accelerate the design and optimization of new chemical entities. researchgate.net Predictive modeling techniques, such as Quantitative Structure-Activity Relationships (QSAR), machine learning, and artificial intelligence (AI), are employed to analyze vast datasets and predict the properties of novel compounds before their synthesis. researchgate.netnih.gov These tools can be instrumental in designing new derivatives of this compound with enhanced biological activity and improved drug-like properties.
By building computational models based on existing data, researchers can predict how modifications to the this compound scaffold would affect key parameters. cas.org For example:
QSAR models can establish mathematical relationships between the chemical structure of derivatives and their biological activity, guiding the design of more potent compounds. nih.gov
Pharmacophore modeling can identify the essential three-dimensional arrangement of chemical features required for binding to a specific biological target, helping to refine the scaffold.
Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models can forecast the pharmacokinetic and toxicological profiles of virtual compounds. researchgate.net This allows for the early identification and removal of candidates with poor drug-like properties, saving time and resources.
Molecular docking and dynamics simulations can predict the binding mode and affinity of new derivatives to their target protein, providing insights into the molecular interactions that drive potency and selectivity.
These computational approaches enable a rational, hypothesis-driven design cycle where virtual libraries of this compound derivatives can be screened and prioritized for synthesis, significantly enhancing the efficiency of the drug discovery process. researchgate.netcas.org
Q & A
Q. What factorial design approaches optimize reaction yield and scalability for novel derivatives?
- Methodological Answer : Implement a 2³ factorial design varying:
- Factors : Temperature (40–80°C), solvent (DMF vs. THF), catalyst loading (5–15 mol%).
- Response Variables : Yield (GC-MS) and enantiomeric excess (Chiral HPLC) .
Methodological Tables
Q. Table 1: Key Analytical Parameters for this compound
| Parameter | Method | Conditions/Results | Reference |
|---|---|---|---|
| Purity | HPLC | Mobile phase: MeOH/buffer (65:35), pH 4.6 | |
| Molecular Weight | LC-MS | m/z 223.1 [M+H]⁺ | |
| Conformational Analysis | NOESY NMR | Interproton distances <4 Å |
Q. Table 2: Comparative SAR of Bipiperidine Derivatives
| Derivative | Sigma Receptor IC₅₀ (nM) | Metabolic Stability (t₁/₂, min) | Reference |
|---|---|---|---|
| 4-Fluoro-1'-methyl | 12.3 ± 1.2 | 45.6 (Human hepatocytes) | |
| Non-fluorinated analog | 28.9 ± 3.1 | 22.1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
